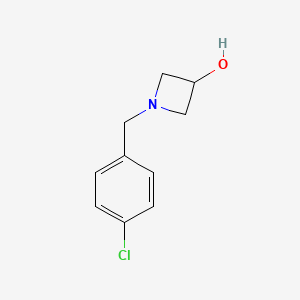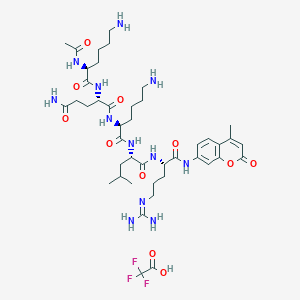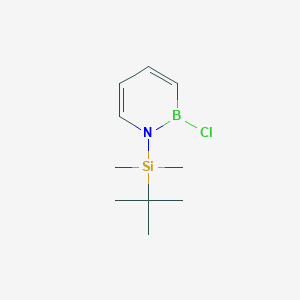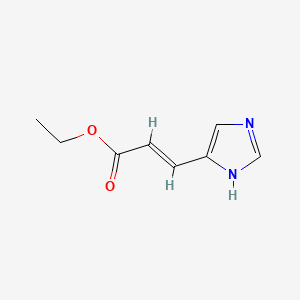
Ethyl urocanate
Übersicht
Beschreibung
Ethyl urocanate, also known as EU, is a colorless, odorless, and water-soluble compound that has been widely used in scientific research. It is an ester of urocanic acid and ethanol, and its chemical formula is C6H9NO3. This compound is an important intermediate in the synthesis of various organic compounds, and it has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
Target of Action
Ethyl urocanate, an intermediate of the histidine degradation pathway, primarily targets the bacterial regulatory protein HutC . HutC, in Gram-negative bacteria, is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen .
Mode of Action
This compound promotes bacterial infection via molecular interaction with HutC . This interaction allows pathogenic bacteria to identify suitable niches and deploy appropriate phenotypes for successful colonization and immune evasion .
Biochemical Pathways
Urocanate, in conjunction with HutC, plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors . It is involved in the transition of bacteria from saprophytes in soil and water to parasites of eukaryotic hosts . This transition involves a coordinated shift of cellular metabolism and cell motility .
Pharmacokinetics
It is known that urocanate, an intermediate of the histidine degradation pathway, accumulates in tissues, such as skin . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The interaction of this compound with HutC results in the global control of cellular metabolism, cell motility, and expression of virulence factors in bacteria . This interaction is crucial for the bacteria’s ability to colonize and evade the immune system of the host .
Action Environment
The action of this compound is influenced by the environment in which the bacteria exist. For instance, many pathogenic bacteria lead a dual life as saprophytes in soil and water, and as parasites of eukaryotic hosts . The transition from one lifestyle to another involves a coordinated shift of cellular metabolism and cell motility, which is influenced by the presence of this compound .
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl urocanate has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It has been found to possess a range of biochemical and physiological effects, and it has been used as a model compound for studying the mechanisms of oxidative stress and inflammation. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, this compound may interact with other compounds in the experimental system, which could complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of ethyl urocanate. One area of research is the development of new synthetic methods for this compound and related compounds. Another area of research is the identification of the molecular targets and signaling pathways involved in the mechanism of action of this compound. This could lead to the development of new therapeutic agents for the treatment of oxidative stress and inflammation-related diseases. Additionally, the use of this compound in combination with other compounds could enhance its effects and improve its therapeutic potential. Finally, the study of the effects of this compound in vivo could provide valuable insights into its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ethyl urocanate has been widely used in scientific research as a model compound for studying the mechanisms of oxidative stress and inflammation. It has been found to possess antioxidant and anti-inflammatory properties, and it has been shown to protect cells against oxidative damage induced by various stressors such as ultraviolet radiation, hydrogen peroxide, and lipopolysaccharides. This compound has also been used as a probe for studying the mechanisms of lipid peroxidation and DNA damage.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMLGOFBKNGJAM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27538-35-8, 111157-51-8 | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl urocanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111157518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL UROCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4W88OP01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
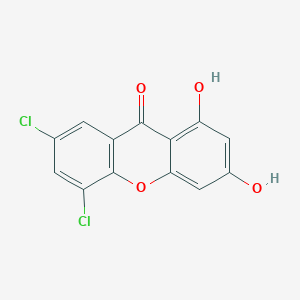
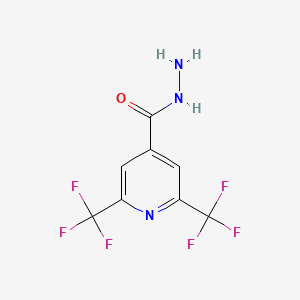

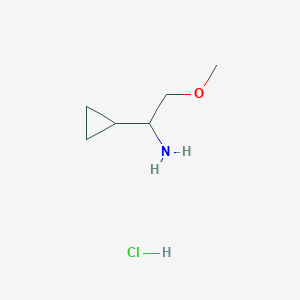
![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
